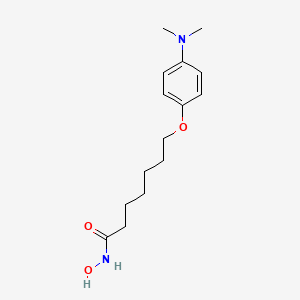
7-(Piperidin-4-ylmethoxy)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Piperidin-4-ylmethoxy)-2-naphthonitrile is a chemical compound that features a naphthalene ring substituted with a piperidine moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(piperidin-4-ylmethoxy)-2-naphthonitrile typically involves the reaction of 2-naphthol with piperidine and a suitable nitrile source. One common method involves the use of a base such as potassium carbonate to deprotonate the naphthol, followed by nucleophilic substitution with piperidine and subsequent introduction of the nitrile group . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-4-ylmethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
7-(Piperidin-4-ylmethoxy)-2-naphthonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1).
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials and as a building block for advanced polymers.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-(piperidin-4-ylmethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. For example, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile: A compound with a similar piperidine moiety and nitrile group, used as an LSD1 inhibitor.
3-(Piperidin-4-ylmethoxy)pyridine: Another compound with a piperidine moiety, known for its inhibitory activity against LSD1.
Uniqueness
7-(Piperidin-4-ylmethoxy)-2-naphthonitrile is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
7-(piperidin-4-ylmethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-11-14-1-2-15-3-4-17(10-16(15)9-14)20-12-13-5-7-19-8-6-13/h1-4,9-10,13,19H,5-8,12H2 |
InChI Key |
ZINGRQZUIVEPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC3=C(C=CC(=C3)C#N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


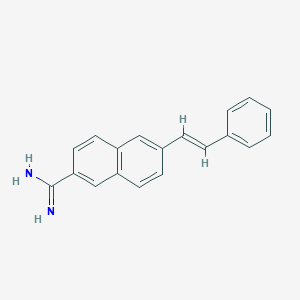
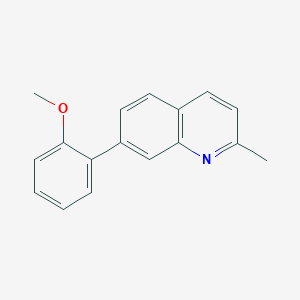
![7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B10845441.png)
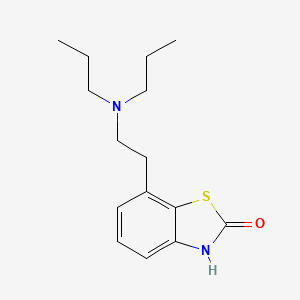


![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)
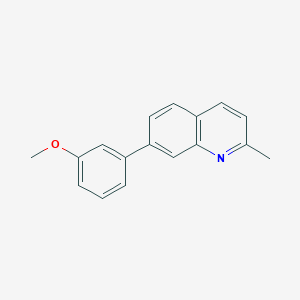
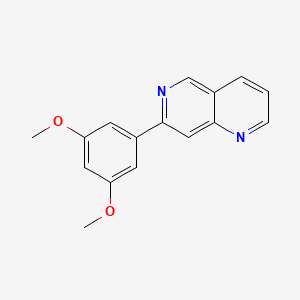

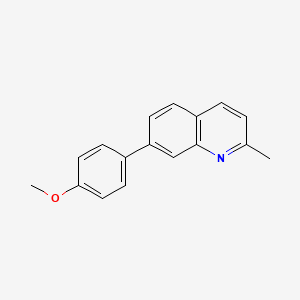
![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)
